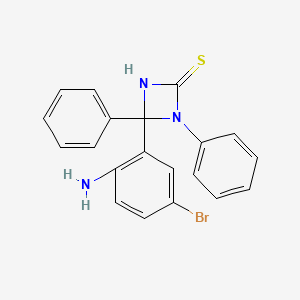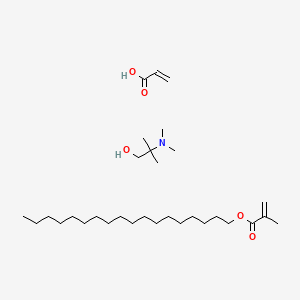
Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride typically involves the hydrogenation of nitrobenzene over monometallic (Pd, Ru, or Rh) and bimetallic (PdxRu1−x) catalysts. The Pd0.5Ru0.5-PVP catalyst has been found to be the most effective for this reaction . The reaction conditions include the use of hydrogen gas and a suitable solvent, such as ethanol or water, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: It undergoes substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride involves its interaction with molecular targets and pathways in the body. It acts as an amine and can interact with various receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with similar properties but different applications.
N-ethylcyclohexylamine: Another related compound with different substituents and applications.
N-allylcyclohexylamine: A compound with an allyl group, used in different chemical reactions.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which give it distinct chemical properties and applications.
Propriétés
Numéro CAS |
91281-25-3 |
|---|---|
Formule moléculaire |
C17H26ClN |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-15-18(4-2)17(13-9-6-10-14-17)16-11-7-5-8-12-16;/h3,5,7-8,11-12H,1,4,6,9-10,13-15H2,2H3;1H |
Clé InChI |
OOLVVCKCTYRNIF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC=C)C1(CCCCC1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



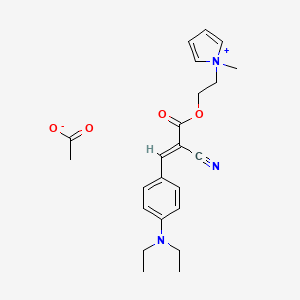


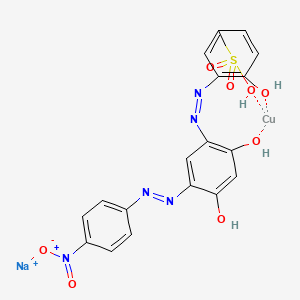

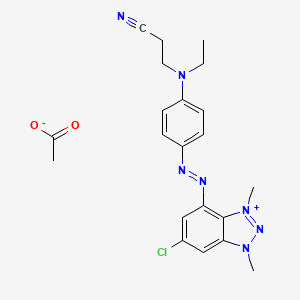
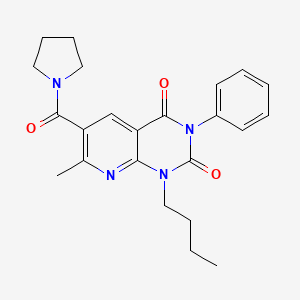
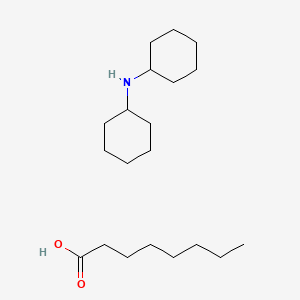
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

